molecular formula C24H18N2O6S B11584059 prop-2-en-1-yl 4-methyl-2-[1-(5-methylfuran-2-yl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-thiazole-5-carboxylate

prop-2-en-1-yl 4-methyl-2-[1-(5-methylfuran-2-yl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-thiazole-5-carboxylate

Cat. No.: B11584059
M. Wt: 462.5 g/mol
InChI Key: JZMJGUAOLAUBJX-UHFFFAOYSA-N
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Description

PROP-2-EN-1-YL 4-METHYL-2-[1-(5-METHYLFURAN-2-YL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROP-2-EN-1-YL 4-METHYL-2-[1-(5-METHYLFURAN-2-YL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-1,3-THIAZOLE-5-CARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. One common method involves the N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene and 50% sodium hydroxide under phase-transfer catalysis . This reaction is typically carried out at room temperature until completion, as monitored by thin-layer chromatography (TLC) .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

PROP-2-EN-1-YL 4-METHYL-2-[1-(5-METHYLFURAN-2-YL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

PROP-2-EN-1-YL 4-METHYL-2-[1-(5-METHYLFURAN-2-YL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of PROP-2-EN-1-YL 4-METHYL-2-[1-(5-METHYLFURAN-2-YL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

PROP-2-EN-1-YL 4-METHYL-2-[1-(5-METHYLFURAN-2-YL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-1,3-THIAZOLE-5-CARBOXYLATE can be compared with other similar compounds, such as:

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture. This uniqueness can lead to different chemical reactivity and biological activities, making each compound valuable for distinct applications.

Properties

Molecular Formula

C24H18N2O6S

Molecular Weight

462.5 g/mol

IUPAC Name

prop-2-enyl 4-methyl-2-[1-(5-methylfuran-2-yl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C24H18N2O6S/c1-4-11-30-23(29)21-13(3)25-24(33-21)26-18(16-10-9-12(2)31-16)17-19(27)14-7-5-6-8-15(14)32-20(17)22(26)28/h4-10,18H,1,11H2,2-3H3

InChI Key

JZMJGUAOLAUBJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2C3=C(C(=O)N2C4=NC(=C(S4)C(=O)OCC=C)C)OC5=CC=CC=C5C3=O

Origin of Product

United States

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